molecular formula C15H11N5O2S B14511658 6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine CAS No. 62645-36-7

6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine

Cat. No.: B14511658
CAS No.: 62645-36-7
M. Wt: 325.3 g/mol
InChI Key: RJYFQZRFPLNPPV-UHFFFAOYSA-N
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Description

6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a tetrazole ring fused to a phthalazine moiety, with a phenylmethanesulfonyl group attached at the 6-position. The presence of multiple nitrogen atoms in the tetrazole ring contributes to its electron-rich nature, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine typically involves the reaction of phthalic anhydride with substituted phenylacetic acids to yield benzyliden-3H-isobenzofuran-1-one intermediates. These intermediates are then treated with hydrazine to form 4-benzyl-2H-phthalazin-1-one derivatives.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing the crystallization process to obtain the desired polymorphic forms. Techniques such as melt crystallization, solution evaporation, rapid cooling, and suspension crystallization are employed to control the crystallization conditions and achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of sulfonamide derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62645-36-7

Molecular Formula

C15H11N5O2S

Molecular Weight

325.3 g/mol

IUPAC Name

6-benzylsulfonyltetrazolo[5,1-a]phthalazine

InChI

InChI=1S/C15H11N5O2S/c21-23(22,10-11-6-2-1-3-7-11)15-13-9-5-4-8-12(13)14-16-18-19-20(14)17-15/h1-9H,10H2

InChI Key

RJYFQZRFPLNPPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NN3C(=NN=N3)C4=CC=CC=C42

Origin of Product

United States

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